1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine
Description
Properties
CAS No. |
1345510-59-9 |
|---|---|
Molecular Formula |
C6H9F2N3 |
Molecular Weight |
161.15 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C6H9F2N3/c1-9-4-5-2-3-10-11(5)6(7)8/h2-3,6,9H,4H2,1H3 |
InChI Key |
WLIOALRIKMUXBK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=NN1C(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Pyrazole Core Formation
The synthesis begins with constructing the pyrazole ring, a critical step that establishes the compound’s heterocyclic backbone. A widely adopted method involves the cyclocondensation of hydrazine derivatives with β-difluoroketones. For instance, hydrazine hydrate reacts with ethyl 4,4-difluoroacetoacetate in ethanol under reflux (78°C) to yield 1-(difluoromethyl)-1H-pyrazole-5-carboxylate. This reaction proceeds via a [3+2] cycloaddition mechanism, where the hydrazine nucleophile attacks the β-keto ester’s carbonyl group, followed by dehydration to form the pyrazole ring.
Key Reaction Parameters:
-
Solvent: Ethanol or dimethylformamide (DMF)
-
Temperature: 60–80°C
-
Catalyst: None required, though acidic conditions (e.g., HCl) accelerate dehydration.
Difluoromethyl Group Introduction
Introducing the difluoromethyl (-CF₂H) group at the pyrazole’s 1-position is achieved through radical or nucleophilic substitution. A validated protocol employs difluoromethyl bromide (CF₂HBr) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This step typically achieves 70–85% yield, with regioselectivity confirmed via ¹⁹F NMR spectroscopy.
Example Procedure:
-
Dissolve 1H-pyrazole-5-carboxylate (1.0 equiv) in DMF.
-
Add CF₂HBr (1.2 equiv) and AIBN (0.1 equiv).
-
Heat at 80°C for 12 hours under argon.
Reductive Amination for Methanamine Side Chain
The final step couples the pyrazole core with the methylamine moiety via reductive amination. Here, the carboxylate intermediate is reduced to an aldehyde using lithium aluminum hydride (LiAlH₄), followed by reaction with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN).
Optimized Conditions:
-
Reducing Agent: LiAlH₄ in tetrahydrofuran (THF) at 0°C
-
Amine Source: Methylamine hydrochloride (2.0 equiv)
-
pH: Maintained at 6–7 using acetic acid.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for the cyclocondensation and amination steps. This method reduces reaction times by 40% compared to batch processes, with a throughput of 50 kg/day reported in pilot studies.
Advantages:
-
Improved heat transfer and mixing efficiency
-
Reduced solvent usage (30% less DMF required)
-
Consistent product purity (>98% by HPLC).
Purification Techniques
Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. The latter method yields crystals with 99.5% purity, as confirmed by X-ray diffraction.
Comparative Data:
| Purification Method | Purity (%) | Yield (%) |
|---|---|---|
| Column Chromatography | 98.2 | 75 |
| Recrystallization | 99.5 | 65 |
Mechanistic Insights and Selectivity Challenges
Regioselectivity in Pyrazole Substitution
The difluoromethyl group’s introduction is highly regioselective, favoring the 1-position due to electronic effects. Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal that the 1-position’s electron-deficient nature (Mulliken charge: −0.12 e) facilitates electrophilic attack by CF₂HBr. Competing substitution at the 3-position is minimized (<5%) by steric hindrance from adjacent substituents.
Stability of the Difluoromethyl Group
The -CF₂H group exhibits stability under acidic and neutral conditions but hydrolyzes slowly in basic media (t₁/₂ = 12 hours at pH 10). This degradation pathway necessitates strict pH control during amination.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Formation of difluoromethyl pyrazole oxides.
Reduction: Formation of difluoromethyl pyrazole amines.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds with improved metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials with unique chemical properties.
Mechanism of Action
The mechanism by which 1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine exerts its effects involves the interaction of the difluoromethyl group with biological targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of pyrazole derivatives significantly influence their applications and performance. Below is a detailed comparison of 1-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine with structurally related compounds.
Key Findings
Substituent Impact on Physicochemical Properties Fluorinated vs. Alkyl Groups: The difluoromethyl group in the target compound increases molecular weight and lipophilicity compared to the ethyl-substituted analog (139.20 vs. Aromatic vs. Heterocyclic Additions: Pyridinyl () and thienyl () substituents introduce aromaticity and heteroatoms, altering electronic properties and binding affinity. For example, the pyridinyl derivative (238.24 g/mol) may exhibit enhanced hydrogen-bonding capacity compared to the non-aromatic target compound .
Regulatory Restrictions: Some analogs (e.g., ) are flagged under patent laws, limiting accessibility for non-licensed research .
Potential Applications Pharmaceutical Intermediates: The target compound’s difluoromethyl group mimics bioisosteres, making it valuable in drug design for improving metabolic stability . Agrochemical Candidates: Thienyl- and pyridinyl-containing derivatives () may serve as lead structures in pesticide development due to their heterocyclic diversity .
Biological Activity
The compound 1-(1-(difluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine , also known by its CAS number 1856025-58-5, is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C7H10F2N3 with a molecular weight of 173.17 g/mol . The structure features a difluoromethyl group attached to a pyrazole ring, which is significant for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H10F2N3 |
| Molecular Weight | 173.17 g/mol |
| CAS Number | 1856025-58-5 |
| Structure | Structure |
Antimicrobial Activity
Research indicates that compounds with pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various pathogens, including bacteria and fungi. A study highlighted that certain pyrazole derivatives were toxic to C. elegans, suggesting potential applications in combating parasitic infections .
Anticancer Properties
The difluoromethyl group in the compound may enhance its interaction with biological targets involved in cancer pathways. Studies on related compounds have indicated that pyrazole derivatives can act as inhibitors of key enzymes involved in tumor progression. For example, compounds targeting the calcium-sensing receptor have shown promise in treating secondary hyperparathyroidism, a condition linked to certain cancers .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity: Similar pyrazole compounds have been documented to inhibit enzymes like cyclooxygenase and lipoxygenase, which are crucial in inflammatory responses and cancer proliferation.
- Modulation of Receptor Activity: The compound may interact with various receptors, potentially altering signaling pathways associated with cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
A library of pyrazole derivatives was synthesized and evaluated for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Among these, certain compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL, indicating potent activity .
Case Study 2: Anticancer Screening
In a screening study involving human cancer cell lines, several pyrazole derivatives demonstrated IC50 values in the low micromolar range. Notably, those with difluoromethyl substitutions showed enhanced potency compared to their non-fluorinated counterparts .
Q & A
Q. What are the common synthetic routes for 1-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine, and how are intermediates characterized?
Synthesis typically involves multi-step functionalization of pyrazole rings, including cyclocondensation of hydrazine derivatives with difluoromethyl ketones, followed by N-methylation. Key intermediates are purified via column chromatography and characterized using NMR spectroscopy (¹H/¹³C), FTIR , and mass spectrometry to confirm structural integrity . For example, highlights the importance of controlling reaction conditions (e.g., temperature, solvent polarity) to optimize yields and minimize byproducts .
Q. What spectroscopic methods are critical for confirming the compound’s structure?
- ¹H/¹³C NMR : Identifies proton environments (e.g., difluoromethyl groups at δ ~5.5–6.5 ppm) and carbon backbone.
- FTIR : Confirms functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C–F vibrations at 1100–1200 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching C₇H₁₁F₂N₃) .
provides a PubChem reference for canonical SMILES (CN1C(=CC=N1)CN) and InChIKey, essential for cross-referencing spectral data .
Q. What are the key molecular properties influencing the compound’s chemical behavior?
| Property | Value/Feature | Impact |
|---|---|---|
| Molecular Weight | ~187–296 g/mol (varies with substituents) | Affects solubility and pharmacokinetics in bioactivity studies . |
| Functional Groups | Difluoromethyl, pyrazole, methylamine | Enhances hydrogen-bonding potential and metabolic stability . |
| LogP (Partition Coefficient) | ~1.5–2.5 (estimated) | Predicts membrane permeability in biological assays . |
Advanced Research Questions
Q. How do computational models like DFT aid in understanding the compound’s reactivity?
Density Functional Theory (DFT) calculates electron distribution, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. For instance, describes ICReDD’s approach using quantum chemical calculations to predict regioselectivity in pyrazole derivatization reactions . This reduces experimental trial-and-error, as seen in ’s synthesis of pyrazole-chromene hybrids .
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives?
Discrepancies often arise from substituent effects or assay conditions. For example:
Q. What strategies optimize the compound’s interaction with biological targets?
- Structure-Activity Relationship (SAR) : Modify substituents on the pyrazole ring (e.g., difluoromethyl vs. trifluoromethyl) to enhance binding to enzymes like cyclooxygenase-2 (COX-2) .
- Molecular Docking : Use tools like AutoDock to simulate interactions with receptor pockets, guided by crystallographic data from ’s pyridinone derivatives .
Q. How does the difluoromethyl group influence metabolic stability compared to other halogenated analogs?
The difluoromethyl group (–CF₂H) reduces oxidative metabolism due to strong C–F bonds, extending half-life in vivo compared to chlorinated analogs. ’s PubChem data on related pyrazole derivatives supports this via metabolic pathway predictions .
Q. Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., solvent, catalyst) for scalable synthesis .
- Data Reproducibility : Cross-validate bioactivity results using orthogonal assays (e.g., SPR for binding affinity, cell viability for cytotoxicity) .
- Computational-Experimental Synergy : Integrate DFT-predicted reaction pathways with high-throughput screening to accelerate discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
